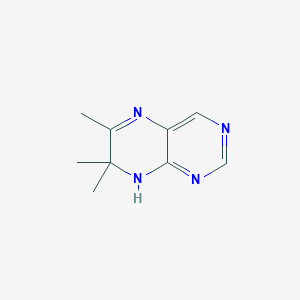
6,7,7-trimethyl-8H-pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,7-Trimethyl-8H-pteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures composed of fused pyrimidine and pyrazine rings. These compounds are known for their diverse biological activities and are found in various natural products, including pigments and enzyme cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,7-trimethyl-8H-pteridine typically involves the condensation of appropriate precursors under controlled conditions. One common method is the reaction of 2,4,5-triaminopyrimidine with 3,4-dimethylpyrazine-2-carboxylic acid in the presence of a dehydrating agent . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the production process .
化学反応の分析
Types of Reactions
6,7,7-Trimethyl-8H-pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at ring carbons and nitrogens are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and other derivatives with modified functional groups .
科学的研究の応用
6,7,7-Trimethyl-8H-pteridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role in biological pigments and enzyme cofactors.
Industry: Utilized in the development of fluorescent dyes and other industrial chemicals.
作用機序
The mechanism of action of 6,7,7-trimethyl-8H-pteridine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin and thereby inhibiting cell cycle progression . This mechanism is crucial in its potential application as an anticancer agent.
類似化合物との比較
Similar Compounds
Pteridine: The parent compound of the pteridine family.
6,7-Dimethylpteridine: A closely related compound with similar chemical properties.
2,4,6,7-Tetramethylpteridine: Another derivative with additional methyl groups.
Uniqueness
6,7,7-Trimethyl-8H-pteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a CDK2 inhibitor sets it apart from other pteridine derivatives, making it a valuable compound in medicinal chemistry .
特性
CAS番号 |
71023-84-2 |
|---|---|
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC名 |
6,7,7-trimethyl-8H-pteridine |
InChI |
InChI=1S/C9H12N4/c1-6-9(2,3)13-8-7(12-6)4-10-5-11-8/h4-5H,1-3H3,(H,10,11,13) |
InChIキー |
YKZGDSLHHHUDJO-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CN=CN=C2NC1(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


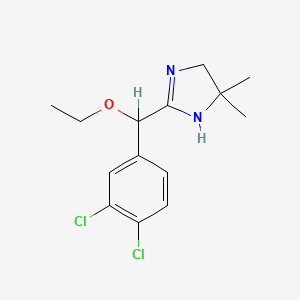
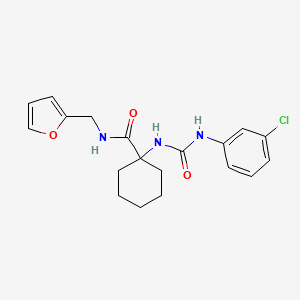
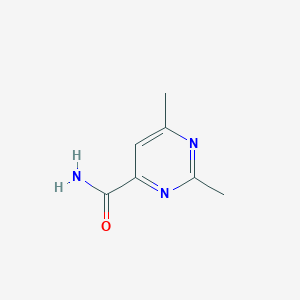
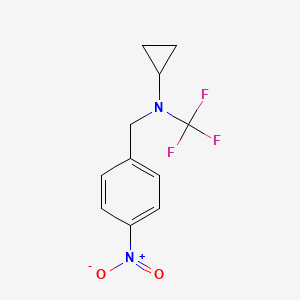
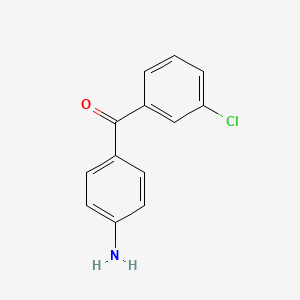
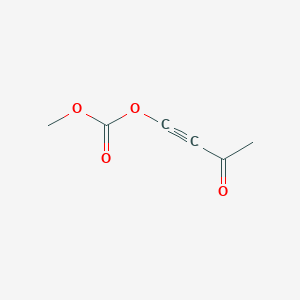
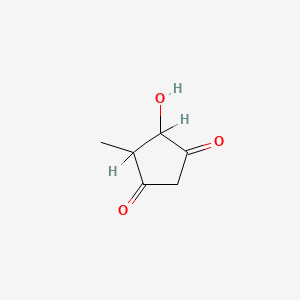
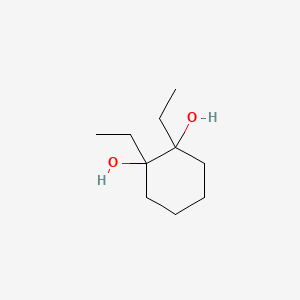
![4-Amino-2-(3,4-dimethoxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B13952027.png)
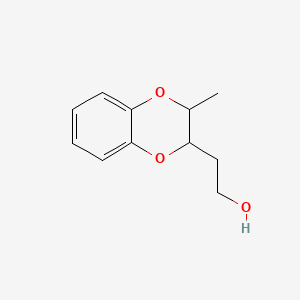
![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)
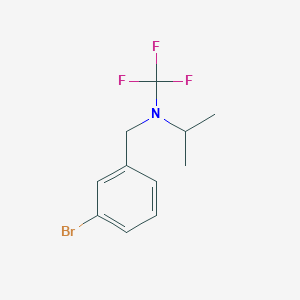
![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)
